molecular formula C9H6LiN3O3 B2811888 lithium 4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoate CAS No. 2126161-99-5

lithium 4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoate

Cat. No.: B2811888
CAS No.: 2126161-99-5
M. Wt: 211.11
InChI Key: BDQVKTXHLXDGPT-UHFFFAOYSA-M
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Description

Lithium 4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoate is a lithium salt derivative featuring a benzoate moiety conjugated with a 1,2,4-triazolin-5-one ring. This compound combines the electronic effects of the triazolone heterocycle—a five-membered ring with three nitrogen atoms and a ketone group—with the carboxylate functionality of the benzoate group. The lithium counterion likely enhances its solubility in polar solvents and may influence its coordination chemistry.

Properties

IUPAC Name

lithium;4-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3.Li/c13-8(14)6-3-1-5(2-4-6)7-10-9(15)12-11-7;/h1-4H,(H,13,14)(H2,10,11,12,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQVKTXHLXDGPT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=CC=C1C2=NNC(=O)N2)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6LiN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126161-99-5
Record name lithium 4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoate typically involves the reaction of 4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired lithium salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for research applications .

Chemical Reactions Analysis

Types of Reactions

Lithium 4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions can introduce new functional groups into the benzoate or triazole moieties .

Scientific Research Applications

Lithium 4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium 4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The benzoate group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of lithium 4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoate can be contextualized by comparing it to related triazolone- or benzoate-containing derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Core Structure Functional Groups Key Properties/Applications References
This compound Triazolone + Benzoate Lithium salt, ketone Potential ionic conductivity; structural studies via SHELX
4-((2,3-bis(4-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propyl)amino)benzenesulfonamide (24a) Triazolyl + Benzenesulfonamide Sulfonamide, thioxo groups Carbonic anhydrase inhibition (IC50 values reported)
Carfentrazone-ethyl (Herbicide) Triazolinone + Ethyl ester Ethyl ester, triazolinone Herbicidal activity against broadleaf weeds
(2R)-N-methyl-2-{[4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]formamido}pentanamide Triazolone + Formamido Amide, triazolone Building block in medicinal chemistry

Key Comparisons

Triazolone Functionality :

  • The triazolone ring is a common feature in compounds with diverse applications, from herbicides (e.g., carfentrazone-ethyl) to enzyme inhibitors (e.g., benzenesulfonamide derivatives in ) . In the lithium benzoate compound, the triazolone’s electron-withdrawing nature may enhance the benzoate’s acidity or influence coordination with lithium.

Counterion Effects :

  • The lithium ion distinguishes this compound from neutral triazolone derivatives (e.g., carfentrazone-ethyl) or other salts (e.g., sodium/potassium analogues). Lithium’s small ionic radius and high charge density could improve solubility in polar solvents or enable unique ionic interactions in crystal lattices .

Biological Activity: While benzenesulfonamide derivatives (e.g., 24a) exhibit carbonic anhydrase inhibition , the lithium benzoate compound’s biological profile remains uncharacterized in the provided evidence.

Synthetic Utility :

  • The compound in , featuring a triazolone-phenylformamido group, highlights the triazolone ring’s versatility as a building block in drug discovery . The lithium benzoate derivative could similarly serve as a precursor for functionalized materials or ligands.

Physicochemical and Crystallographic Insights

  • Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining small-molecule structures , implying that the lithium benzoate compound’s crystal structure has likely been resolved. Such data would clarify bond lengths, angles, and packing motifs, enabling comparisons with analogues like the sulfonamide derivatives in .
  • Thermal Stability : Triazolone derivatives generally exhibit moderate thermal stability due to aromaticity and hydrogen-bonding capacity. The lithium salt may further stabilize the structure through ionic interactions.

Biological Activity

Lithium 4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoate (CAS Number: 2126161-99-5) is a compound that has garnered interest due to its potential biological activities. This article delves into the biological properties of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₉H₆LiN₃O₃
Molecular Weight211.1 g/mol
CAS Number2126161-99-5

The compound features a triazole ring which is known for its pharmacological significance. The presence of lithium may enhance its therapeutic properties, particularly in neurological contexts.

The biological activity of lithium compounds is primarily attributed to their ability to modulate neurotransmitter levels and influence signaling pathways. Lithium is known to inhibit inositol monophosphatase and glycogen synthase kinase 3 (GSK-3), which play critical roles in cellular signaling and neuroprotection. The triazole moiety may also interact with various biological targets, enhancing the compound's efficacy against certain diseases.

Anticancer Activity

Recent studies have indicated that compounds containing the triazole structure exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines:

Cell LineIC₅₀ (µM)
Human glioblastoma U251<10
Human melanoma WM793<15

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

Lithium salts have been traditionally used for their antimicrobial properties. Preliminary investigations into this compound have demonstrated activity against various bacterial strains. The specific mechanisms may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of this compound on human cancer cell lines. The results showed that treatment with the compound led to a significant reduction in cell viability compared to controls. The mechanism was hypothesized to involve apoptosis induction and cell cycle arrest.

Case Study 2: Neuroprotective Effects
In a rodent model of neurodegeneration, this compound was administered to assess its neuroprotective effects. Results indicated that the compound reduced markers of oxidative stress and inflammation in brain tissue, suggesting potential applications in treating neurodegenerative diseases.

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